molecular formula C14H19ClN2O3S B5507763 (3-CHLOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE

(3-CHLOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5507763
M. Wt: 330.8 g/mol
InChI Key: SYEHJMNTARXOHD-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)[4-(propylsulfonyl)piperazino]methanone is a chemical compound with the molecular formula C13H19ClN2O2S It is known for its unique structure, which includes a chlorophenyl group, a propylsulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)[4-(propylsulfonyl)piperazino]methanone typically involves the reaction of 3-chlorophenylamine with propylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)[4-(propylsulfonyl)piperazino]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Chlorophenyl)[4-(propylsulfonyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for its ability to modulate neurotransmitter systems, making it a potential treatment for conditions like depression and anxiety.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)[4-(propylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing the release and uptake of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound shares a similar piperazine core but differs in the substituents attached to the phenyl and piperazine rings.

    (3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone:

Uniqueness

(3-Chlorophenyl)[4-(propylsulfonyl)piperazino]methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propylsulfonyl group, in particular, enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-chlorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-2-10-21(19,20)17-8-6-16(7-9-17)14(18)12-4-3-5-13(15)11-12/h3-5,11H,2,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEHJMNTARXOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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